



Technical Support Center: Assessing SJF-8240-Induced Ubiquitination

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Compound of Interest		
Compound Name:	SJF-8240	
Cat. No.:	B15542115	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing **SJF-8240**-induced ubiquitination of its target protein, c-MET.

Frequently Asked Questions (FAQs)

Q1: What is **SJF-8240** and how does it induce ubiquitination?

SJF-8240 is a proteolysis-targeting chimera (PROTAC) designed to target the c-MET protein for degradation.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to the c-MET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2] By bringing c-MET into close proximity with the E3 ligase, **SJF-8240** facilitates the transfer of ubiquitin molecules to c-MET, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][3]

Q2: What is the primary target of **SJF-8240**?

The primary target of **SJF-8240** is the c-MET protein, a receptor tyrosine kinase.[1][2][3] **SJF-8240** has been shown to induce the degradation of both wild-type and exon-14-deleted c-MET. [2]

Q3: What are the common methods to assess protein ubiquitination?

The most common methods to assess protein ubiquitination include:



- Immunoprecipitation (IP) followed by Western Blotting: This is a widely used technique to detect the ubiquitination of a specific protein.[4][5][6] The target protein is first immunoprecipitated from cell lysates, and then the ubiquitinated forms of the protein are detected by Western blotting using an anti-ubiquitin antibody.
- Mass Spectrometry (MS): This powerful technique can identify and quantify ubiquitination sites on a protein.[4][7][8][9][10] Following protein digestion, ubiquitinated peptides can be enriched and analyzed by MS to map the exact lysine residues that are ubiquitinated.
- In Vitro Ubiquitination Assays: These assays use purified recombinant proteins to
 reconstitute the ubiquitination cascade (E1, E2, E3 enzymes, and ubiquitin) in a test tube.
 [11][12][13][14][15] This method is useful for studying the direct ubiquitination of a substrate
 by a specific E3 ligase.

Experimental Protocols

Protocol 1: In Vivo Ubiquitination Assay for SJF-8240

This protocol describes the detection of c-MET ubiquitination in cells treated with **SJF-8240** using immunoprecipitation followed by Western blotting.

Materials:

- Cells expressing c-MET (e.g., GTL-16 or Hs746T)
- SJF-8240
- Proteasome inhibitor (e.g., MG132)
- Cell lysis buffer (RIPA buffer with 1% SDS, protease and deubiquitinase inhibitors like NEM)
- Anti-c-MET antibody for immunoprecipitation
- Anti-ubiquitin antibody for Western blotting
- Protein A/G agarose or magnetic beads
- SDS-PAGE gels and Western blotting reagents



Procedure:

- · Cell Treatment:
 - Plate cells and allow them to adhere overnight.
 - Treat cells with the desired concentration of SJF-8240 or vehicle control for a specified time (e.g., 1-6 hours).
 - In the last 2-4 hours of SJF-8240 treatment, add a proteasome inhibitor (e.g., 10 μM MG132) to allow for the accumulation of polyubiquitinated proteins.[16]
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in a denaturing lysis buffer (e.g., RIPA with 1% SDS) containing protease and deubiquitinase inhibitors.[17]
 - Boil the lysates for 10 minutes to denature proteins and disrupt protein-protein interactions.[17]
 - Sonicate the lysates to shear DNA and reduce viscosity.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Determine the protein concentration of the lysates.
 - Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
 - Incubate the lysates with an anti-c-MET antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
 - Wash the beads 3-5 times with ice-cold lysis buffer (without SDS).
- Western Blotting:

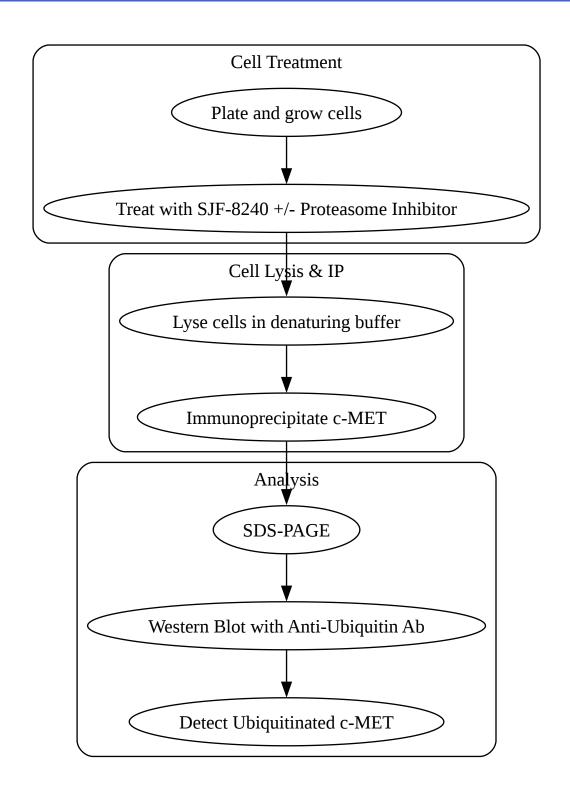






- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated c-MET. A characteristic high molecular weight smear or ladder will indicate polyubiquitination.[18]
- To confirm the immunoprecipitation of c-MET, a separate blot can be probed with an antic-MET antibody.





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